The compound is classified as an acetamide, specifically a substituted pyrrolidine derivative. Its structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis and medicinal chemistry. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylacetamide, and its molecular formula is .
The synthesis of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide can be achieved through several methods:
The synthesis typically requires careful control of:
On an industrial scale, continuous flow processes may be utilized to improve efficiency and scalability while adhering to safety and environmental standards .
The molecular structure of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide can be described as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography, which provides detailed information about bond lengths, angles, and molecular geometry. The InChI (International Chemical Identifier) for this compound is InChI=1S/C10H20N2O2/c1-9(14)11(2)8-10-4-3-5-12(10)6-7-13/h10,13H,3-8H2,1-2H3
.
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide primarily involves its interaction with biological targets:
The hydroxyethyl group may engage in hydrogen bonding with enzymes or receptors, while the acetamide group could influence enzyme activity through competitive inhibition or modulation of receptor interactions. This mechanism suggests potential therapeutic applications in areas such as pain management or anti-inflammatory treatments .
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide has several significant applications across various fields:
The pyrrolidine ring represents a privileged structural motif in medicinal chemistry due to its versatile three-dimensional (3D) characteristics and favorable physicochemical properties. As a saturated five-membered nitrogen heterocycle, pyrrolidine exhibits sp³-hybridization at all ring atoms, enabling efficient exploration of pharmacophore space and enhanced stereochemical complexity compared to flat heteroaromatic systems . This scaffold's significance is exemplified in N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide (chemical formula: C₉H₁₈N₂O₂), where the pyrrolidine core provides critical 3D spatial orientation for biological target engagement [1] [4].
Key structural advantages of pyrrolidine derivatives include:
Table 1: Comparative Physicochemical Properties of Bioactive Scaffolds
Molecular Descriptor | Cyclopentane | Pyrrole | Pyrrolidine |
---|---|---|---|
Dipole Moment (D) | 0.073 | 2.930 | 1.411 |
LogP | 3.000 | 0.750 | 0.459 |
PSA (Ų) | 0 | 13.964 | 16.464 |
H-Bond Donors | 0 | 1.0 | 1.0 |
H-Bond Acceptors | 0 | 0.5 | 1.5 |
CI_LogS (solubility) | -2.709 | -0.542 | 0.809 |
Data derived from quantum chemical calculations
The hydroxyethyl substituent at the pyrrolidine nitrogen in N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide enhances hydrophilicity and provides a hydrogen-bonding anchor point for target interactions. This modification exemplifies strategic functionalization of the pyrrolidine core to optimize drug-like properties while retaining conformational flexibility [4] . Pyrrolidine-containing pharmaceuticals like the JAK2 inhibitor Pacritinib and FGFR4 inhibitor Futibatinib (both FDA-approved in 2022) demonstrate this scaffold's therapeutic relevance .
Acetamide functionalization serves as a strategic approach to fine-tune the pharmacokinetic and pharmacodynamic properties of pyrrolidine-based compounds. In N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide, the acetamide group (-N-C(=O)CH₃) contributes critical hydrogen-bonding capacity while modulating lipophilicity [3] . Structure-activity relationship (SAR) studies reveal that acetamide-modified pyrrolidines exhibit enhanced metabolic stability and membrane permeability compared to amine precursors due to reduced basicity and optimized LogD profiles [3] .
Key functionalization strategies include:
Table 2: Biological Activities of Structural Analogs with Acetamide Modifications
Compound | Structural Features | Biological Activity | Potency |
---|---|---|---|
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide | Secondary acetamide, 3-position | Cholinesterase inhibition | Moderate activity [7] |
N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide | N-isopropyl, chiral center | Neurotransmitter modulation | IC₅₀ ≈ 0.78 µM [5] |
N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | N-arylacetamide | Selective BChE inhibition | IC₅₀ = 0.87 µM [3] |
Thiazole-4-yl-acetamide derivatives | Heterocyclic-acetamide fusion | HIF prolyl hydroxylase inhibition | Submicromolar [8] |
Recent studies demonstrate that naphthyl-functionalized acetamide derivatives exhibit dual functionality as cholinesterase inhibitors (IC₅₀ values 0.029–0.087 µM) and antioxidants, highlighting the pharmacophoric versatility of the acetamide moiety in multi-target therapeutic agents for complex diseases like Alzheimer's [3]. Molecular modeling confirms that acetamide-containing pyrrolidines form stable hydrogen bonds with key residues in enzyme active sites, including the catalytic triad of butyrylcholinesterase (BChE) [3] . The conformational flexibility imparted by the -CH₂- spacer between the pyrrolidine and acetamide in N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide enables optimal positioning for target engagement while maintaining favorable physicochemical properties (LogP ≈ 0.46, PSA ≈ 59 Ų) [1] [7].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0